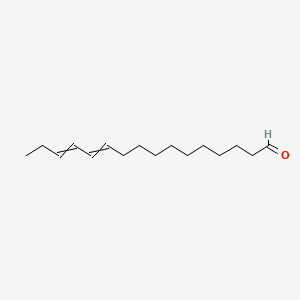
(Z,Z)-11,13-Hexadecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-11,13-Hexadecadienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the Z configuration at the 11th and 13th positions of a 16-carbon chain. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it is used for communication and mating purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-11,13-Hexadecadienal typically involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds in the desired positions. One common approach is to start with a long-chain aldehyde and perform a series of reactions to introduce the double bonds and achieve the final structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic hydrogenation or isomerization of precursor compounds. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-11,13-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Hexadecadienoic acid
Reduction: Hexadecadienol
Substitution: Halogenated hexadecadienal derivatives
Aplicaciones Científicas De Investigación
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Sonogashira-Hagihara coupling | 10-iododecanal, trimethylsilylacetylene | 27 |
| Wittig olefination | Propylidentriphenylphosphorane | 23 |
| Hydroboration-protonolysis | Various alkenes | High |
Pest Control
One of the most significant applications of (Z,Z)-11,13-hexadecadienal is in pest management , particularly for the navel orangeworm moth (Amyelois transitella). Research has demonstrated that deploying this pheromone can disrupt mating behaviors in these pests, thereby reducing their populations in agricultural settings such as almond orchards. This method of using pheromones for mating disruption is an environmentally friendly alternative to chemical insecticides .
Case Study: Navel Orangeworm Mating Disruption
- Location : Almond orchards in California
- Method : Application of this compound to disrupt mating
- Outcome : Significant reduction in moth populations and damage to crops
Ecological Studies
This compound serves as a model compound in ecological research to study insect behavior and communication. Its role as a sex pheromone allows scientists to investigate the mechanisms of chemical signaling among insects, contributing to our understanding of ecological interactions and evolutionary biology.
Commercial Applications
The commercial potential of this compound extends beyond pest control. It is increasingly being explored for use in:
- Fragrance formulations : Its pleasant odor profile makes it a candidate for use in perfumes and scented products.
- Flavoring agents : The compound may also find applications in food flavoring due to its appealing scent.
Mecanismo De Acción
The mechanism by which (Z,Z)-11,13-Hexadecadienal exerts its effects is primarily through its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E,E)-11,13-Hexadecadienal: Another isomer with double bonds in the E configuration.
(Z,Z)-9,11-Hexadecadienal: A similar compound with double bonds at different positions.
(Z)-11-Hexadecenal: A related compound with only one double bond.
Uniqueness
(Z,Z)-11,13-Hexadecadienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The precise positioning of the double bonds allows it to interact with specific receptors, making it highly selective in its action compared to other isomers or related compounds.
Propiedades
Fórmula molecular |
C16H28O |
|---|---|
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3 |
Clave InChI |
ZTJGMVSDMQAJPE-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
SMILES canónico |
CCC=CC=CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















